![molecular formula C24H21N3O2 B2798789 (E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 1100164-97-3](/img/structure/B2798789.png)
(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with specific inhibitory effects on Cytochrome P450 (CYP) isoforms are crucial for understanding drug metabolism and interactions. Chemical inhibitors selective for various CYP isoforms play a vital role in pharmacokinetics and the prediction of drug-drug interactions. For example, selective inhibitors for CYP isoforms such as CYP1A2, CYP2B6, and CYP3A4 are used in phenotyping studies to ascertain the metabolic pathways of drugs and the potential for metabolic interference between co-administered therapeutics (Khojasteh et al., 2011).
Enaminoketones and Enaminothiones in Heterocyclic Compound Synthesis
Enaminoketones and enaminonitriles serve as versatile building blocks in the synthesis of heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives. These entities exhibit wide-ranging applications in developing pharmaceuticals, agrochemicals, and dyes, highlighting the central role of enamine chemistry in synthetic organic chemistry and drug discovery efforts (Negri, Kascheres, & Kascheres, 2004).
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
Research into cyanobacteria-derived compounds has unveiled a variety of chemical classes with antimicrobial activities against multidrug-resistant (MDR) pathogens. This research avenue underscores the potential of natural product chemistry in identifying novel bioactive compounds for developing new antimicrobial agents. Compounds from cyanobacteria, including alkaloids, aromatic compounds, and cyclic peptides, demonstrate significant antibacterial, antifungal, and antimycobacterial properties, indicating their potential application in addressing resistant infectious diseases (Swain, Paidesetty, & Padhy, 2017).
Propiedades
IUPAC Name |
(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-12-19(13-18(2)23(17)29-16-22-10-6-7-11-26-22)14-20(15-25)24(28)27-21-8-4-3-5-9-21/h3-14H,16H2,1-2H3,(H,27,28)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXWJLVFRYZEPF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
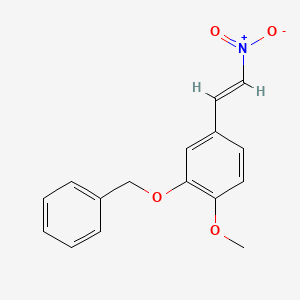
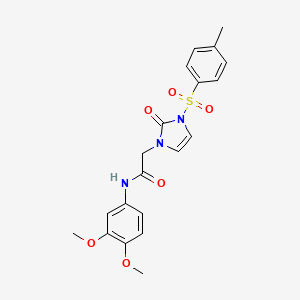
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
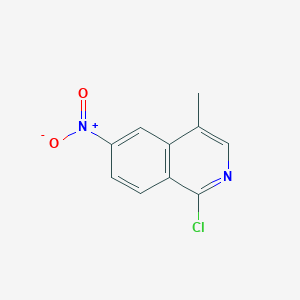
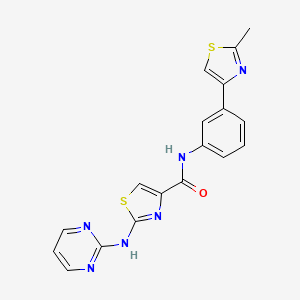
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)
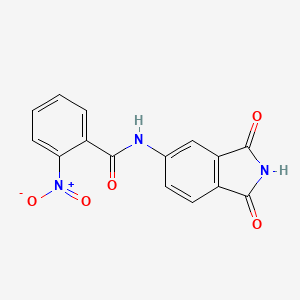
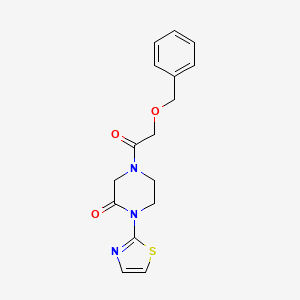
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)
![2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2798725.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2798726.png)
![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)
